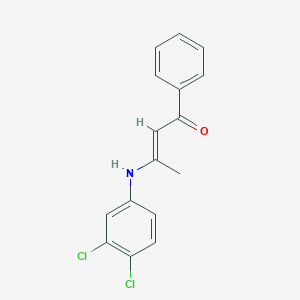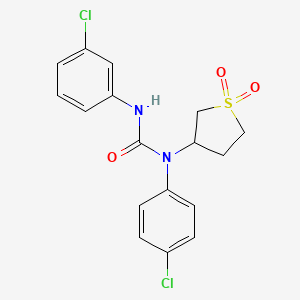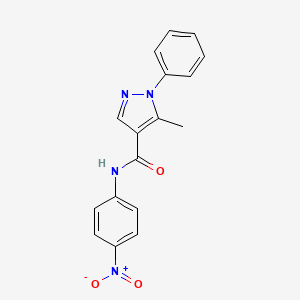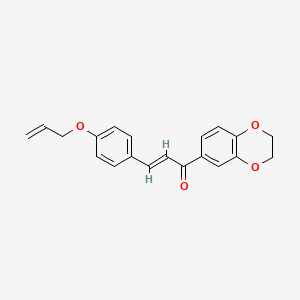
(E)-3-(3,4-dichloroanilino)-1-phenylbut-2-en-1-one
説明
(E)-3-(3,4-Dichloroanilino)-1-phenylbut-2-en-1-one is an organic compound characterized by the presence of a phenyl group and a dichloroanilino moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure includes a conjugated system, which may contribute to its reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3,4-dichloroanilino)-1-phenylbut-2-en-1-one typically involves the reaction of 3,4-dichloroaniline with a suitable α,β-unsaturated ketone. One common method is the condensation reaction between 3,4-dichloroaniline and chalcone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the anilino moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group or the double bond in the conjugated system. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The dichloroanilino group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced forms such as alcohols or alkanes.
Substitution: Substituted anilino derivatives with various functional groups.
科学的研究の応用
Chemistry: In chemistry, (E)-3-(3,4-dichloroanilino)-1-phenylbut-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest in drug discovery and development. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for further pharmacological studies.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The presence of the dichloroanilino group may enhance the compound’s ability to interact with biological targets, leading to the development of new drugs.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical properties may contribute to the development of materials with specific characteristics, such as enhanced durability or resistance to environmental factors.
作用機序
The mechanism of action of (E)-3-(3,4-dichloroanilino)-1-phenylbut-2-en-1-one involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, inhibiting their activity or altering their function. The conjugated system and the dichloroanilino group play crucial roles in these interactions, potentially leading to the disruption of cellular processes or the induction of apoptosis in cancer cells.
類似化合物との比較
- (E)-3-(2,4-dichloroanilino)-1-phenylbut-2-en-1-one
- (E)-3-(3,5-dichloroanilino)-1-phenylbut-2-en-1-one
- (E)-3-(3,4-dichloroanilino)-1-phenylprop-2-en-1-one
Comparison: Compared to its analogs, (E)-3-(3,4-dichloroanilino)-1-phenylbut-2-en-1-one may exhibit unique reactivity and biological activity due to the specific positioning of the chlorine atoms on the anilino group. This positioning can influence the compound’s electronic properties and its ability to interact with biological targets. The presence of the phenylbut-2-en-1-one moiety also contributes to its distinct characteristics, making it a valuable compound for various applications.
特性
IUPAC Name |
(E)-3-(3,4-dichloroanilino)-1-phenylbut-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c1-11(9-16(20)12-5-3-2-4-6-12)19-13-7-8-14(17)15(18)10-13/h2-10,19H,1H3/b11-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAINXKLXTLABTA-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CC=C1)/NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]methyl}nicotinic acid](/img/structure/B3877956.png)
![1-(4-methylphenyl)-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B3877963.png)
![methyl 6'-amino-5'-cyano-2'-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B3877970.png)

![N-(2,4-DIMETHOXYPHENYL)-N'-[(PYRIDIN-2-YL)METHYL]ETHANEDIAMIDE](/img/structure/B3877988.png)
![5-methyl-2-phenyl-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3878000.png)
![2-[benzyl(phenoxy)amino]-N'-(3,4-dichlorobenzylidene)acetohydrazide](/img/structure/B3878008.png)
![2-amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3878018.png)
![2-{methyl[(methylamino)carbonothioyl]hydrazono}propanal N,N'-dimethylthiosemicarbazone](/img/structure/B3878026.png)
![2-(azepan-1-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]-2-oxoacetamide](/img/structure/B3878033.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-(3-methoxypropyl)propanediamide](/img/structure/B3878052.png)
![ethyl (2Z)-2-[[3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878053.png)
